Product packaging for Pheniramine Maleate(Cat. No.:CAS No. 132-20-7)

Pheniramine Maleate

Cat. No.: B000712
CAS No.: 132-20-7
M. Wt: 356.4 g/mol
InChI Key: SSOXZAQUVINQSA-BTJKTKAUSA-N
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Description

Pheniramine Maleate: A First-Generation Alkylamine Antihistamine for Research this compound is a first-generation alkylamine-class antihistamine provided as a high-purity compound for research applications. Its primary characterized mechanism of action is the competitive antagonism and inverse agonism of the histamine H1 receptor . By blocking the binding of histamine, this compound inhibits the downstream physiological effects associated with allergic reactions, such as vasodilation, increased vascular permeability, and sensory nerve stimulation . This mechanism underpins its utility in studies of allergic response pathways. Research Applications and Scientific Value this compound is a versatile tool for in vitro and in vivo investigations. Its established research applications include: • Allergy and Inflammation Research: Used to study acute allergic responses, such as allergic conjunctivitis, rhinitis, and urticaria . Its efficacy in mitigating histamine-induced symptoms like itching, edema, and redness makes it a relevant comparator in pharmacological studies. • Neuropharmacology: As a first-generation antihistamine, this compound crosses the blood-brain barrier and exhibits sedative properties, making it a compound of interest in studies of central nervous system (CNS) histamine pathways and sedation . • Ischemia-Reperfusion Injury Models: Preclinical research indicates that this compound may have a protective effect against ischemia-reperfusion (I/R) injury in brain tissue, potentially linked to the inhibition of inflammatory mediators and reduction of oxidative stress . Pharmacological Profile Beyond its core antihistaminic activity, this compound possesses notable anticholinergic (antimuscarinic) properties, which can contribute to reduced secretions and are an important consideration in experimental design . The compound is subject to hepatic metabolism via N-dealkylation and is eliminated renally, with a terminal half-life of approximately 8-17 hours following intravenous administration in research models . Important Notice This product is intended For Research Use Only (RUO) . It is not intended for use in humans or for diagnostic, therapeutic, or any other clinical applications. Safety data suggests that improper use may lead to adverse effects, including sedation, dizziness, tachycardia, and anticholinergic effects such as dry mouth and urinary retention . Researchers should consult the relevant safety data sheet (SDS) and handle this compound in a laboratory setting under appropriate containment conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2.C4H4O4<br>C20H24N2O4 B000712 Pheniramine Maleate CAS No. 132-20-7

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
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InChI

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
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InChI Key

SSOXZAQUVINQSA-BTJKTKAUSA-N
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Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
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Isomeric SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
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Molecular Formula

C16H20N2.C4H4O4, C20H24N2O4
Record name PHENIRAMINE MALEATE
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Related CAS

86-21-5 (Parent)
Record name Pheniramine maleate [USAN:USP]
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Molecular Weight

356.4 g/mol
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Physical Description

Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.
Record name PHENIRAMINE MALEATE
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Solubility

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992)
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CAS No.

132-20-7
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Record name 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-, (2Z)-2-butenedioate (1:1)
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Record name Pheniramine hydrogen maleate
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Melting Point

219 to 226 °F (NTP, 1992)
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Pharmacological Mechanisms and Receptor Biology

Intracellular Signaling Pathway Modulation

Pheniramine (B192746) maleate (B1232345), primarily known as a histamine (B1213489) H1 receptor antagonist, exerts its effects by modulating several key intracellular signaling pathways. nih.gov Its interaction with the H1 receptor initiates a cascade of events that go beyond simple histamine blockade, influencing enzymatic activity, secondary messenger concentrations, and the expression of inflammatory genes.

Inhibition of Phospholipase A2 Activity

Pheniramine maleate has been shown to inhibit the activity of Phospholipase A2 (PLA2). nih.govsupriyalifescience.com PLA2 is a critical enzyme in the metabolism of membrane phospholipids. nih.gov Its primary function is to hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid. Arachidonic acid is a precursor for the synthesis of eicosanoids, which are potent inflammatory mediators. nih.gov The binding of this compound to histamine H1 receptors leads to the inhibition of PLA2. nih.govsupriyalifescience.com This inhibitory action is a significant component of its anti-inflammatory effects, as it effectively reduces the production of downstream inflammatory molecules. nih.gov

Regulation of Nitric Oxide Production and cGMP Levels

The compound also plays a crucial role in regulating the nitric oxide (NO) signaling pathway. nih.gov this compound's antagonism of the histamine H1 receptor inhibits the production of endothelium-derived relaxing factor, another term for nitric oxide. nih.govsupriyalifescience.com NO is a signaling molecule that activates the enzyme soluble guanylyl cyclase (sGC). mdpi.commdpi.com Activated sGC, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. mdpi.comnih.gov By inhibiting NO production, this compound prevents the activation of guanylyl cyclase. nih.govsupriyalifescience.com This leads to a subsequent decrease in intracellular cGMP levels, which contributes to the modulation of smooth muscle contraction and capillary permeability. nih.govsupriyalifescience.com

Influence on Inflammatory Transcription Factors (e.g., NF-kB)

A pivotal aspect of pheniramine's anti-inflammatory action is its influence on transcription factors, particularly Nuclear Factor-kappa B (NF-kB). nih.govresearchgate.net Histamine itself can stimulate the activation of NF-kB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov NF-kB is a key regulator of the inflammatory response. semanticscholar.org First-generation H1-antihistamines, such as pheniramine, inhibit the histamine-induced activation of NF-kB. nih.govsemanticscholar.org This inhibition is a primary mechanism for their anti-inflammatory effects, as it suppresses the expression of various inflammatory genes and mediators. nih.govresearchgate.net Studies on reperfusion injury have shown that this compound's protective effects are associated with this inhibition of inflammatory pathways, including the NF-kB system. researchgate.netsemanticscholar.org

Table 1: Summary of this compound's Effects on Intracellular Signaling Pathways

Pathway Component Effect of this compound Downstream Consequence
Phospholipase A2 (PLA2) Inhibition nih.govsupriyalifescience.com Decreased arachidonic acid release and eicosanoid production nih.gov
Nitric Oxide (NO) Inhibition of production nih.govsupriyalifescience.com Prevention of guanylyl cyclase activation nih.gov
cyclic GMP (cGMP) Decreased levels nih.govsupriyalifescience.com Modulation of smooth muscle constriction and capillary permeability nih.gov
NF-kB Inhibition of activation nih.govsemanticscholar.org Reduced expression of inflammatory genes and mediators nih.gov

Molecular Basis of Biological Activity

The biological activity of this compound at the molecular level is defined by its interaction with the histamine H1 receptor. This interaction is governed by the principles of ligand-receptor binding kinetics and thermodynamics, and it involves specific conformational changes in both the drug molecule and the receptor.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand like pheniramine and its receptor is a dynamic process characterized by specific kinetic and thermodynamic parameters.

Binding Kinetics : The kinetics of binding are described by the association rate constant (k_on) and the dissociation rate constant (k_off). frontiersin.org The k_on represents the rate at which the ligand-receptor complex forms, while the k_off describes the rate at which it dissociates. frontiersin.org The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (K_D), a measure of binding affinity. wustl.edu A lower K_D value indicates a higher binding affinity. Another important kinetic parameter is the residence time (RT), which is the reciprocal of the dissociation rate (1/k_off) and describes the duration a ligand remains bound to its receptor. nih.gov For H1 receptor antagonists, a longer residence time has often been correlated with a more sustained in vivo effect. acs.org

Binding Thermodynamics : The binding process is driven by thermodynamic forces, including changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG). wustl.edu Enthalpy-driven binding is typically associated with the formation of strong, specific interactions like hydrogen bonds and van der Waals forces. Entropy-driven binding is often influenced by the release of water molecules from the binding site (the hydrophobic effect). The thermodynamic signature of a drug-receptor interaction provides insight into the nature of the forces that stabilize the complex. researchgate.net While these principles apply to this compound, specific experimental kinetic and thermodynamic values for its binding to the H1 receptor are not extensively detailed in the reviewed literature.

Table 2: Key Parameters in Ligand-Receptor Binding

Parameter Symbol Description Significance
Association Rate k_on The rate constant for the formation of the ligand-receptor complex. frontiersin.org Influences how quickly a drug's effect can initiate.
Dissociation Rate k_off The rate constant for the dissociation of the ligand-receptor complex. frontiersin.org A key determinant of the duration of action; slower k_off means longer residence time. nih.gov
Dissociation Constant K_D The equilibrium constant for dissociation; a measure of binding affinity. wustl.edu Indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium.
Residence Time RT The average time a ligand stays bound to its receptor (1/k_off). nih.gov Can be a better predictor of in vivo drug efficacy than affinity alone. nih.gov
Enthalpy Change ΔH The change in heat content of the system upon binding. wustl.edu Reflects the energy of bond formation and breaking between the ligand, receptor, and solvent.
Entropy Change ΔS The change in the degree of disorder of the system upon binding. wustl.edu Often reflects changes in conformational flexibility and the displacement of water molecules.

Conformational Changes Upon Receptor Binding

The binding of this compound to the histamine H1 receptor is not a simple lock-and-key interaction but rather an induced-fit process involving mutual conformational adjustments. First-generation antihistamines like pheniramine possess flexible structures. scbt.com For the related compound chlorpheniramine (B86927), its flexible structure allows for dynamic conformational adjustments that enhance binding affinity within the receptor's binding pocket. scbt.com

Upon approaching the receptor, the pheniramine molecule can adopt a specific three-dimensional shape, or conformation, that is energetically favorable for docking into the binding site. The histamine H1 receptor, being a G protein-coupled receptor (GPCR), also undergoes conformational changes upon ligand binding. acs.org Pheniramine acts as an inverse agonist, meaning it binds to and stabilizes an inactive conformation of the H1 receptor. drugbank.com This stabilization shifts the conformational equilibrium of the receptor population away from the active state, thereby preventing the signaling cascade that histamine would normally trigger. drugbank.com The specific interactions, such as hydrogen bonding and hydrophobic interactions, are optimized through these subtle changes in the shape of both the ligand and the receptor. scbt.com

Advanced Analytical Characterization and Quantification

Chromatographic Techniques for Pheniramine (B192746) Maleate (B1232345) Analysis

Chromatography is a cornerstone of analytical chemistry, and various chromatographic methods have been developed and optimized for the analysis of pheniramine maleate. These techniques offer high separation efficiency, sensitivity, and specificity, making them ideal for analyzing complex mixtures. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most widely used methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. ijrpr.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

Ultra-performance liquid chromatography (UPLC), a high-pressure evolution of HPLC, offers faster analysis times and improved resolution. Several UPLC methods have been developed and validated for this compound analysis. For instance, a reversed-phase UPLC method was developed for the simultaneous estimation of this compound (PAM) and its main toxic impurity, 2-benzyl pyridine (B92270) (BNZ). mdpi.com This method utilized an ACQUITY UPLC® BEH C18 column and was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity over the concentration ranges of 5.0–70.0 µg/mL for PAM and 0.05–10.0 µg/mL for BNZ. mdpi.com

Another systematic screening protocol was used to develop a UHPLC method for the analysis of this compound and naphazoline (B1676943) hydrochloride active pharmaceutical ingredients (APIs) and their related substances. waters.com This method successfully separated all compounds with a USP resolution of ≥1.5 between all peaks. waters.com The validation of these methods ensures their accuracy, precision, linearity, and robustness for routine quality control analysis. nih.govresearchgate.net

Table 1: UPLC Method Parameters for this compound Analysis
ParameterCondition 1 mdpi.comCondition 2 nih.gov
ColumnACQUITY UPLC® BEH C18 (1.7 μm, 2.1 mm × 150 mm)Zorbax SB-Aq (50 × 4.6 mm, 5 μm)
Mobile PhaseMethanol (B129727)/water (60:40 v/v)Gradient elution with 1.1 g/L sodium octanesulfonate (pH 3.2) and methanol
Flow Rate0.1 mL/min1.0 mL/min
Detection Wavelength215 nm273 nm
Linearity Range (this compound)5.0–70.0 µg/mL10–22 µg/mL

The composition and pH of the mobile phase are critical factors that influence the separation efficiency in HPLC. mdpi.com Optimization of the mobile phase aims to achieve good resolution between the analyte peaks with minimal tailing and run time. For the simultaneous determination of this compound and other active ingredients, various mobile phase compositions have been investigated.

In one study, a mixture of methanol and water (60:40 v/v) was found to be effective for the separation of this compound and its impurity. mdpi.com In another, a gradient mobile phase consisting of a 1.1 g/L sodium octanesulfonate solution (pH 3.2) and methanol was optimized to balance component separation and chromatographic time. nih.govscilit.comresearchgate.net The pH of the mobile phase is particularly important as it affects the ionization state of this compound, which in turn influences its retention on the reversed-phase column.

Photodiode array (PDA) detection is a powerful tool used in UPLC systems that provides spectral information in addition to chromatographic data. A PDA detector was used in the development of a UPLC method for this compound, with detection adjusted to 215 nm. mdpi.comresearchgate.net This capability allows for the assessment of peak purity and can help in the identification of unknown impurities by comparing their UV spectra with a library of known compounds. waters.com In a method for analyzing a combination powder, a diode array detector was used at 273 nm for the quantification of this compound and other active ingredients, and at 225 nm for an impurity. nih.govscilit.comresearchgate.net

Mobile Phase Optimization for Separation Efficacy

Thin-Layer Chromatography (TLC) Applications and Advancements

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile separation technique. researchgate.net It is often used for the identification and semi-quantitative analysis of this compound. nih.gov Advancements in TLC, such as high-performance TLC (HPTLC) and the use of densitometers for quantification, have significantly improved its performance.

A TLC-densitometry method was developed for the rapid identification and quantification of this compound in pharmaceutical preparations. researchgate.netoup.com This method used a mobile phase of cyclohexane-chloroform-methanol-diethylamine (4.5 + 4.0 + 0.5 + 1.0, v/v) on silica (B1680970) gel G plates, with quantification performed by scanning densitometry at 260 nm. researchgate.netoup.com Another eco-friendly TLC method utilized a mobile phase of ethanol (B145695)/ethyl acetate/liquid ammonia (B1221849) (8:2:0.1, by volume) for the separation of this compound and its impurity, with detection at 265 nm. mdpi.comdntb.gov.ua This method demonstrated good linearity in the concentration range of 0.5–8.0 µ g/band for this compound. mdpi.com

Table 2: TLC Method Parameters for this compound Analysis
ParameterCondition 1 researchgate.netoup.comCondition 2 mdpi.comdntb.gov.ua
Stationary PhaseSilica gel GSilica gel TLC F254
Mobile PhaseCyclohexane-chloroform-methanol-diethylamine (4.5 + 4.0 + 0.5 + 1.0, v/v)Ethanol/ethyl acetate/liquid ammonia (8:2:0.1, by volume)
Detection Wavelength260 nm265 nm
Linearity Range (this compound)Not specified0.5–8.0 µg/band
Rf ValueNot specified0.10

Gas Chromatography (GC) and Mass Spectrometry (GC-MS) Approaches

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a high degree of specificity and sensitivity, making it a valuable tool for the confirmatory analysis of this compound, especially in biological samples. dntb.gov.ua

A GC-MS method was developed for the determination of pheniramine and loratadine (B1675096) in human serum. nih.gov The method involved a liquid-liquid extraction procedure followed by GC-MS analysis. nih.gov The limit of detection for pheniramine was found to be 2 ng/ml. nih.gov Another study described a GC method using a nitrogen-phosphorus detector for the simultaneous detection of pheniramine, pentazocine, and cotinine (B1669453) in urine. nih.gov The method was validated for linearity in the range of 50–1000 ng/mL, with a limit of detection (LOD) of 18 ng/mL and a lower limit of quantification (LLOQ) of 50 ng/mL for this compound. nih.gov

Table 3: GC-MS Method Parameters for this compound Analysis nih.gov
ParameterCondition
DetectorNitrogen Phosphorus Detector
Sample MatrixUrine
ExtractionChloroform and isopropanol (B130326) (3:1, v/v)
Linearity Range50–1000 ng/mL
Limit of Detection (LOD)18 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Recovery85 ± 1.8% at 50, 500, and 1000 ng/mL

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of this compound, offering high efficiency and resolution in separating the analyte from other components. mdpi.comoup.com Several studies have demonstrated the utility of CE for the simultaneous determination of this compound and other active ingredients or preservatives in pharmaceutical preparations. mdpi.comscirp.org

One method utilized cyclodextrin-mediated capillary zone electrophoresis for the chiral separation and quantification of this compound, among other antihistamines. oup.com This approach employed a phosphate (B84403) buffer (75mM; pH 3.50) with β-cyclodextrin (10mM) and a soluble anionic carboxymethyl β-cyclodextrin polymer (4 mg/mL) as chiral selectors. oup.com The method demonstrated a linear range of 25–150μM for each enantiomer of this compound. oup.com

Another rapid Capillary Zone Electrophoresis (CZE) method was developed for the quality control analysis of various pharmaceutical compounds, including this compound. scirp.org This method utilized a 60 mM tetraborate (B1243019) buffer solution (pH 9.2) as the background electrolyte in an uncoated fused silica capillary. scirp.org The validation of this method showed good repeatability, linearity (r² > 0.9928), and sensitivity. scirp.org

A simple and low-cost CE method with capacitively coupled contactless conductivity detection (CE-C4D) has also been developed for the ultra-fast simultaneous determination of naphazoline and pheniramine. scielo.br This method allows for the analysis of a sample in approximately 35 seconds with a resolution greater than 1.4 between peaks. scielo.br The separation is achieved using a short-length capillary column (10 cm). scielo.br

Table 1: Capillary Electrophoresis Methods for this compound Analysis

MethodBuffer SystemChiral Selector/Other ConditionsApplicationLinearity RangeReference
Cyclodextrin-mediated CZE75mM phosphate buffer; pH 3.5010mM β-cyclodextrin and 4 mg/mL carboxymethyl β-cyclodextrin polymerChiral separation and quantification25–150μM oup.com
Rapid CZE60 mM tetraborate buffer; pH 9.2Uncoated fused silica capillary, Voltage: 25 kV then 30 kVQuality control of pharmaceuticalsr² > 0.9928 scirp.org
CE-C4DNot specifiedShort-length capillary column (10 cm)Ultra-fast simultaneous determination with naphazolineNot specified scielo.br

Spectroscopic and Electrochemical Analytical Methods

Spectroscopic and electrochemical techniques are widely used for the quantitative determination of this compound in various pharmaceutical dosage forms. These methods are often favored for their simplicity, speed, and cost-effectiveness.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Visible spectrophotometry is a common method for the assay of this compound. The principle of this method is based on the measurement of the amount of ultraviolet radiation absorbed by a substance in a solution. For this compound, the wavelength of maximum absorption (λmax) is typically observed around 265 nm when using methanol as a diluent. In another study using 0.1 N HCl as the solvent, the λmax was found to be 264 nm. researchgate.net

The linearity of UV-Vis spectrophotometric methods for this compound has been established in various concentration ranges. One study reported a linear range of 5-25 μg/ml with a correlation coefficient of 0.996. Another validated method demonstrated linearity in the range of 2–40 μg/ml with a correlation coefficient (r) of 0.9998. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for this method were found to be 0.18 μg/ml and 0.39 μg/ml, respectively. researchgate.net

Validation studies conducted according to International Conference on Harmonisation (ICH) guidelines have confirmed the precision and accuracy of these methods for the quantitative estimation of this compound in injection and tablet dosage forms. researchgate.netijddr.in

Table 2: UV-Vis Spectrophotometric Analysis of this compound

Solventλmax (nm)Linearity Range (μg/ml)Correlation Coefficient (r)LOD (μg/ml)LOQ (μg/ml)Reference
Methanol2655-250.9960.5171.724
0.1 N HCl2642-400.99980.180.39 researchgate.net

Electrochemical Methods for this compound Determination

Electrochemical methods offer a sensitive approach for the determination of this compound. mdpi.com Differential Pulse Stripping Voltammetry using modified glassy carbon electrodes has been employed for its quantification. scirp.orgscirp.org One study utilized nano polypyrrole (Ppy) and nano poly(3,4-ethylenedioxythiophene) (PEDOT) modified glassy carbon electrodes. scirp.orgscirp.org The cyclic voltammetric behavior of pheniramine was investigated, revealing an irreversible electron transfer and diffusion-controlled adsorption oxidation process. scirp.orgscirp.org

The study established calibration ranges of 0.05 to 0.4 μg/mL on the Ppy/GCE and 0.025 to 0.4 μg/mL on the PEDOT/GCE. scirp.org The lower limits of determination were found to be 0.035 μg/mL and 0.016 μg/mL on the respective electrodes. scirp.org This method proved suitable for determining pheniramine in pharmaceutical preparations and urine samples. scirp.org

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural analysis of this compound and to confirm its identity. The FTIR spectrum of a substance provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.

The FTIR spectrum of pure this compound has been obtained and used as a standard for comparison in pharmaceutical analysis. scribd.comresearchgate.net Studies have also used FTIR to investigate potential interactions between this compound and excipients in pharmaceutical formulations by comparing the spectra of the pure drug, the physical mixture, and the final formulation. ijpsonline.comresearchgate.net The absence of significant shifts in the characteristic peaks of this compound in the formulation's spectrum indicates compatibility between the drug and the carriers. ijpsonline.com

Titrimetric and Chemometric Methodologies

Titrimetric and chemometric methods provide alternative and often complementary approaches for the analysis of this compound.

Acid-Base Titrimetric Assays in Non-Aqueous Media

Non-aqueous acid-base titration is a well-established method for the assay of this compound in its pure form and in pharmaceutical injections. ijddr.inscribd.com This method is particularly useful for substances that are weak bases or are insoluble in water. The principle involves dissolving the sample in a non-aqueous solvent, such as anhydrous glacial acetic acid, and titrating it with a standard solution of a strong acid, typically perchloric acid (HClO4).

The endpoint of the titration can be determined potentiometrically or by using a visual indicator like naphthol benzene, which changes color from violet to emerald green. ijddr.inresearchgate.net Validation studies have shown this method to be accurate and precise for the quantitative determination of this compound. For instance, one study reported an assay range of 98.01% to 101.5% for this compound in injections. researchgate.net

Multivariate Chemometrics for Complex Mixture Analysis

The analysis of this compound in complex mixtures, often containing other active pharmaceutical ingredients or impurities, presents significant challenges due to spectral overlap. nih.govresearchgate.net Multivariate chemometric methods offer a powerful solution by leveraging mathematical and statistical models to extract meaningful information from complex chemical data. nih.govetsu.edu Techniques such as Principal Component Regression (PCR), Partial Least-Squares (PLS), and Artificial Neural Networks (ANN) have been successfully applied to the simultaneous determination of this compound and other compounds without the need for prior separation. nih.govresearchgate.netinnovareacademics.in

For instance, in the analysis of a quaternary mixture containing paracetamol, chlorpheniramine (B86927) maleate (a related antihistamine), caffeine, and ascorbic acid, multivariate spectrophotometric models like PCR and PLS resolved the highly overlapping spectra. nih.gov These models are built using a calibration set of standard mixtures with varying concentrations of the analytes. innovareacademics.in The spectral data, typically from UV-Vis spectrophotometry, are then processed to create a predictive model that can quantify the individual components in an unknown sample. nih.govdaneshyari.com The absorption spectra for such analyses are often measured in the range of 200.0–400.0 nm, with specific regions selected for data analysis to minimize noise and maximize relevant information. nih.gov

Analytical Method Validation and System Suitability Testing

To ensure that analytical methods for this compound are reliable, accurate, and reproducible, they must undergo rigorous validation and system suitability testing.

Green Analytical Chemistry Assessment (GAPI, AGREE, BAGI)

In recent years, the principles of Green Analytical Chemistry (GAC) have become increasingly important in method development. mdpi.comnih.gov The goal is to minimize the environmental impact of analytical procedures by reducing solvent consumption, using less toxic reagents, and decreasing waste generation. mdpi.com The greenness of analytical methods for this compound is assessed using various metrics, including the Green Analytical Procedure Index (GAPI), the Analytical Greenness (AGREE) pictogram, and the Blue Applicability Grade Index (BAGI). mdpi.comresearchgate.net

Impurity Profiling and Quantification (e.g., 2-Benzyl Pyridine)

A critical aspect of quality control for this compound is the identification and quantification of impurities. rsc.org The British Pharmacopoeia identifies 2-benzyl pyridine as a major and toxic impurity of this compound. researchgate.net Due to its potential toxicity, affecting the liver, kidneys, and nervous system, it is crucial to have sensitive and accurate methods for its determination. researchgate.net

Chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC), have been developed for the simultaneous estimation of this compound and 2-benzyl pyridine. mdpi.com One such UPLC method achieved separation on a C18 column with a mobile phase of methanol/water (60:40 v/v) and UV detection at 215 nm. mdpi.comresearchgate.net This method demonstrated linearity in the concentration ranges of 5.0–70.0 µg/mL for this compound and 0.05–10.0 µg/mL for 2-benzyl pyridine, showcasing its suitability for quantifying this critical impurity at low levels. mdpi.comresearchgate.net

Impurity NameMolecular FormulaMolecular WeightCAS Number
2-BenzylpyridineC₁₂H₁₁N169.22101-82-6
Desmethylbromthis compoundC₁₅H₁₇BrN₂·C₄H₄O₄305.21 + 116.07N/A

This table is generated based on available data and may not be exhaustive. axios-research.com

Repeatability and Reproducibility Studies in Analytical Procedures

The reliability of an analytical method is established through repeatability and reproducibility studies. Repeatability (intra-day precision) assesses the consistency of results obtained by the same analyst on the same day, while reproducibility (inter-day precision) evaluates the consistency of results over different days, and often by different analysts or in different laboratories. ijpsjournal.comakjournals.com

For this compound analysis, these studies typically involve analyzing multiple preparations of a standard solution at different concentrations. mdpi.comijpsjournal.com The results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (typically less than 2%) to demonstrate the method's precision. akjournals.comnih.gov For example, in a UPLC method for this compound and its impurity, repeatability was confirmed by analyzing three different concentrations three times on the same day, yielding satisfactory %RSD values. mdpi.com Similarly, inter-day precision was established by performing the analysis over three consecutive days. mdpi.com

System Suitability Parameters (Capacity, Resolution, Tailing Factors, Selectivity, Theoretical Plate Height, Column Efficiency)

System suitability testing is an integral part of chromatographic analysis to ensure the performance of the analytical system. mdpi.cominnovareacademics.in These tests are performed before and during the analysis of samples to verify that the system is operating within the specified parameters. mdpi.com Key system suitability parameters include:

Capacity Factor (k'): Measures the retention of an analyte on the stationary phase. A value between 1 and 10 is generally considered optimal. innovareacademics.in

Resolution (Rs): Indicates the degree of separation between two adjacent peaks. A resolution of 1.5 or greater signifies a complete separation. innovareacademics.inwaters.com

Tailing Factor (T): Describes the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak. innovareacademics.incu.edu.eg

Selectivity (α): The ratio of the capacity factors of two adjacent peaks, indicating the separation of the two analytes. nih.gov

Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates indicates a more efficient column and sharper peaks. nih.govinnovareacademics.in

Height Equivalent to a Theoretical Plate (HETP): The column length divided by the number of theoretical plates. A smaller HETP value indicates higher column efficiency. nih.govcu.edu.eg

These parameters are calculated from the chromatograms of standard solutions and must meet predefined criteria to ensure the validity of the analytical results. mdpi.comcu.edu.eg

ParameterTypical Acceptance Criteria
Capacity Factor (k')1 < k' < 10
Resolution (Rs)> 1.5
Tailing Factor (T)≤ 2
Theoretical Plates (N)> 2000

This table provides general acceptance criteria which may vary based on the specific method and regulatory guidelines. innovareacademics.in

Extraction and Sample Preparation Techniques for Analytical Contexts

Proper sample preparation is a critical step in the analysis of this compound from various matrices, such as pharmaceutical dosage forms. bue.edu.eg The goal is to extract the analyte of interest and remove any interfering substances.

For solid dosage forms like tablets, a common procedure involves crushing the tablets, dissolving the powder in a suitable solvent, and then filtering the solution to remove insoluble excipients. cu.edu.eg Sonication is often employed to ensure complete dissolution of the active ingredient. rsc.org The choice of solvent is crucial; for this compound, which is soluble in water and methanol, these are often used as solvents or as components of the mobile phase in liquid chromatography.

For the analysis of this compound in injections, the sample can be directly diluted with a suitable solvent before analysis. In a study developing an HPLC method, the contents of this compound injections were pooled and then diluted with methanol to prepare the sample stock solution. Subsequent dilutions are then made to bring the concentration of the analyte within the linear range of the analytical method.

An In-Depth Look at the Pharmacological Profile of this compound

This compound is a first-generation antihistamine belonging to the alkylamine class. It is recognized for its efficacy in mitigating symptoms associated with allergic reactions. A closer examination of its pharmacological mechanisms reveals a complex interaction with various receptor systems in the body, primarily centered on histamine (B1213489) and cholinergic pathways. This article provides a detailed exploration of the molecular interactions and receptor biology of this compound.

Preclinical Pharmacological Investigations

Studies on Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissues. frontiersin.org This secondary injury is largely attributed to oxidative stress and inflammation. frontiersin.org Preclinical studies have explored the potential protective effects of pheniramine (B192746) maleate (B1232345) in various I/R injury models.

Cerebral Ischemia-Reperfusion Injury in Animal Models

The brain is highly susceptible to I/R injury, which can lead to irreversible damage and neuronal death. frontiersin.org Research in animal models suggests that pheniramine maleate may offer neuroprotective effects against such injury. nih.govnih.gov

In a study using male Sprague-Dawley rats, cerebral I/R injury was induced by creating ischemia in the left lower extremity. nih.govsemanticscholar.org The administration of this compound was found to have a protective effect on the brain tissue. nih.govresearchgate.net Histological examination revealed that this compound mitigated the damage caused by I/R injury in the rat brains. nih.govsemanticscholar.org

Oxidative stress is a key contributor to the pathophysiology of cerebral I/R injury. frontiersin.org Antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) are crucial for cellular defense against oxidative damage. dergisi.org

In a rat model of cerebral I/R injury, the activities of SOD and GPx in the brain tissue were significantly decreased in the I/R group compared to the control group. nih.gov Treatment with this compound resulted in a significant increase in the activities of both SOD and GPx when compared to the untreated I/R group. nih.govnih.govsemanticscholar.orgresearchgate.net This suggests that this compound may exert its neuroprotective effects in part by bolstering the brain's antioxidant defense mechanisms. dergisi.org

Effect of this compound on SOD and GPx Activities in Rat Brain Tissue After Ischemia-Reperfusion Injury
GroupSuperoxide Dismutase (SOD) ActivityGlutathione Peroxidase (GPx) Activity
Ischemia/Reperfusion (I/R)DecreasedDecreased
This compound + I/RSignificantly Increased (compared to I/R group) nih.govnih.govsemanticscholar.orgresearchgate.netSignificantly Increased (compared to I/R group) nih.govnih.govsemanticscholar.orgresearchgate.net

The production of free radicals is a hallmark of I/R injury. nih.gov this compound, due to its lipophilic nature, can adhere to cellular membranes, which may inhibit the production and/or release of free radicals. nih.govsemanticscholar.org This antioxidant effect is considered beneficial in reducing tissue injury. semanticscholar.org Studies have shown that some H1-antihistamines, including pheniramine, can suppress the generation of reactive oxygen metabolites. nih.gov

Effects on Oxidative Stress Markers (e.g., SOD, GPx)

Skeletal Muscle Ischemia-Reperfusion Injury Investigations

Skeletal muscle is also vulnerable to I/R injury, a common issue in clinical scenarios like tourniquet application and replantation surgery. nih.govresearchgate.net The efficacy of this compound in mitigating this type of injury has been investigated in rat models. nih.govresearchgate.nettjtes.org

In one study, ischemia was induced in the lower right extremities of rats for three hours. nih.govresearchgate.net The administration of this compound was found to significantly reverse the biochemical and pathological changes caused by I/R injury in the skeletal muscle. nih.gov The study concluded that this compound is effective in reducing experimental rat skeletal muscle I/R injury. researchgate.net

Biochemical Parameters in Rat Skeletal Muscle After Ischemia-Reperfusion Injury
ParameterIschemia-Reperfusion (IR) GroupIR + this compound (Ph) Group
Superoxide Dismutase (SOD)IncreasedSignificantly Lower than IR group nih.gov
Myeloperoxidase (MPO)IncreasedSignificantly Lower than IR group nih.gov
Polyadenosine diphosphate (B83284) ribose polymerase (PARP)IncreasedSignificantly Lower than IR group nih.gov
Catalase (CAT)IncreasedSignificantly Lower than IR group nih.gov

Effects on Muscle Physiology in Isolated Tissue Models

The influence of this compound on muscle function has also been examined in isolated tissue preparations, providing insights into its direct effects on muscle physiology.

Skeletal Muscle Relaxant Properties on Isolated Preparations

Studies utilizing isolated frog rectus abdominis muscle and rat phrenic nerve-diaphragm preparations have demonstrated the skeletal muscle relaxant properties of this compound. ijbcp.combioline.org.br

In experiments with isolated frog rectus muscle, this compound was shown to reduce acetylcholine-induced contractions. ijbcp.com The relaxant effect was dose-dependent, with a more pronounced effect observed at higher concentrations. ijbcp.com

Similarly, on the isolated rat phrenic nerve-diaphragm preparation, an alcoholic extract of a plant from the same family as a compound with similar properties to this compound inhibited the contractile responses induced by nerve stimulation in a concentration-dependent manner. bioline.org.br This suggests a potential neuromuscular blocking action. bioline.org.brnih.gov

Skeletal Muscle Relaxant Effect of this compound on Isolated Frog Rectus Muscle
Dose of this compound (with 80µg Acetylcholine)Effect on Muscle Contraction
100µgSignificant relaxant effect
200µgSignificant relaxant effect
400µgSignificant relaxant effect
800µgMaximum relaxant effect ijbcp.com

Investigations into Antitumor Mechanisms

In vitro research has shown that this compound possesses the ability to induce apoptosis, or programmed cell death, in specific cancer cell lines. medchemexpress.commedchemexpress.com Studies conducted on human T-cell acute lymphoblastic leukemia cell lines, including CCRF-CEM and Jurkat cells, have demonstrated this pro-apoptotic effect. medchemexpress.com When these leukemia cells were treated with this compound at concentrations of 0.5 mM and 1.0 mM for 24 hours, classic morphological changes associated with apoptosis were observed. medchemexpress.com These changes included chromatin condensation and marginalization, followed by the dispersion of nuclear debris into the cytoplasm. medchemexpress.com This induction of apoptosis represents a key mechanism underlying the potential antitumor properties of the compound. medchemexpress.comaging-us.com

Beyond inducing apoptosis, preclinical in vitro studies have identified a broader antiproliferative effect of this compound against leukemia cells. medchemexpress.com The compound was found to inhibit the proliferation and survival of both CCRF-CEM and Jurkat leukemia cells in a manner that was dependent on both the concentration and the duration of exposure. medchemexpress.com

The potency of this antiproliferative effect was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. These experiments yielded specific IC₅₀ values for the leukemia cell lines tested, highlighting the compound's potential as a modulator of tumor cell growth in a preclinical setting. medchemexpress.com

Table 2: In Vitro Antiproliferative Activity of this compound in Leukemia Cell Lines Interactive data table based on data from in vitro cell proliferation assays. medchemexpress.com

Cell Line Type IC₅₀ Value
CCRF-CEM Human T-cell acute lymphoblastic leukemia 550 µM

Induction of Apoptosis in Leukemia Cells (in vitro)

Influence on Phagocyte Activity

This compound's influence on the activity of immune cells has been explored, specifically its effect on the oxidative burst in blood phagocytes like neutrophils. The oxidative burst is a critical process where phagocytes generate reactive oxygen species (ROS) to destroy pathogens. nih.govnih.gov

Studies using chemiluminescence to measure ROS production have shown that the effect of pheniramines is structure-dependent. nel.edu Compared to its halogenated derivatives, chlorpheniramine (B86927) and brompheniramine (B1210426), pheniramine itself is a significantly weaker inhibitor of the PMA-stimulated extracellular oxidative burst in human neutrophils. nih.govnel.edu One study found that while chlorpheniramine and brompheniramine caused a significant decrease in chemiluminescence, pheniramine did not produce a significant inhibitory effect at the same concentration (10 μM). nih.gov Another investigation established a rank order of potency for H1-antihistamines in suppressing the extracellular oxidative burst, in which pheniramine was the least potent among the pheniramines tested. nel.edu

Interestingly, the effect on the intracellular oxidative burst appears to differ. At a concentration of 100 µmol/l, pheniramine was observed to potentiate, or increase, intracellular chemiluminescence in isolated human neutrophils by 11%. nel.edu This suggests a complex modulatory role that is dependent on the specific cellular compartment and the chemical structure of the antihistamine. nel.edu The observed effects are not believed to stem from direct ROS scavenging but rather from interactions with cellular regulatory pathways. nih.gov

Non Clinical Drug Interaction Studies

Mechanistic Investigations of Pharmacodynamic Interactions

Pharmacodynamic interactions involve the effects of one drug on the pharmacological action of another. The following subsections explore the mechanistic basis of such interactions involving pheniramine (B192746) maleate (B1232345).

Interactions with Central Nervous System Depressants

First-generation antihistamines like pheniramine are known to cross the blood-brain barrier and can cause sedation. When co-administered with other central nervous system (CNS) depressants, these sedative effects can be potentiated. Non-clinical studies in animal models are crucial for elucidating the mechanisms behind this potentiation.

While specific mechanistic studies on the interaction between pheniramine maleate and CNS depressants are not extensively available in the public domain, research on related compounds and similar drug interactions provides valuable insights. For instance, studies on the co-administration of ethanol (B145695) and other CNS active agents demonstrate enhanced locomotor stimulation or depression, suggesting synergistic effects on neurotransmitter systems. nih.gov A study on the interactive effects of methylphenidate and ethanol in mice, for example, showed that the combination significantly enhanced stimulation of locomotor activity compared to either substance alone, highlighting the complex nature of CNS drug interactions. nih.gov It is mechanistically plausible that this compound, as a CNS depressant, would exhibit additive or synergistic effects with other depressants by acting on similar neural pathways, such as the histaminergic, cholinergic, and other neurotransmitter systems in the brain.

Interactions with Other Anticholinergic Agents

This compound possesses anticholinergic properties, which can lead to additive effects when used with other drugs that have similar activity. nih.gov Preclinical studies are instrumental in quantifying the potency of these interactions.

An in vitro study on human nasal mucosal glandular secretion provides a relevant model for understanding the anticholinergic effects of alkylamine antihistamines like pheniramine. Although this study used brompheniramine (B1210426) and chlorpheniramine (B86927), which are structurally related to pheniramine, the findings offer a strong indication of how pheniramine might interact with other anticholinergic agents. The study assessed the ability of these antihistamines to inhibit methacholine-induced glandular secretion, a cholinergically mediated response. Atropine, a classic anticholinergic agent, was used as a positive control.

The effective dose that reduced methacholine-induced secretion by 50% (ED50) was determined for each compound. The results showed that brompheniramine and chlorpheniramine were equipotent in their anticholinergic effects. nih.gov

Table 1: Anticholinergic Potency of Alkylamine Antihistamines and Atropine in Human Nasal Mucosa in vitro nih.gov

Compound ED50 (µM)
Atropine 0.25
Brompheniramine 4.10

This table is based on data for brompheniramine and chlorpheniramine, which are structurally similar to pheniramine.

These findings suggest that this compound would likely exhibit additive anticholinergic effects when co-administered with other anticholinergic drugs, potentially leading to an increased incidence and severity of side effects such as dry mouth, blurred vision, and urinary retention. wikipedia.org

Effects on Histamine (B1213489) Levels in Brain in Co-administration Studies

As a histamine H1 receptor antagonist, this compound's primary mechanism of action involves blocking the effects of histamine in the body. Its interactions with other drugs can modulate the histaminergic system in the brain.

Preclinical research has shown that the administration of histamine into the brain can produce various effects, including antinociception, which can be modulated by histamine receptor antagonists. nih.gov A study in rats demonstrated that the antinociceptive effect of centrally administered histamine was mediated by both H1 and H2 receptors. nih.gov Pretreatment with the H1 antagonist chlorpheniramine could prevent histamine-induced effects, indicating a direct interaction at the receptor level within the central nervous system. nih.gov

Furthermore, a study investigating the in vivo effects of several H1-antagonists, including chlorpheniramine, on monoamine metabolism in the mouse brain found that these drugs could alter the turnover of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov Chlorpheniramine, for example, significantly decreased the levels of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, suggesting an inhibition of serotonin turnover. nih.gov While this study did not directly measure histamine levels, the modulation of other neurotransmitter systems by an H1-antagonist highlights the complex central effects that could indirectly influence or be influenced by brain histamine levels during co-administration with other centrally acting drugs.

In Vitro and Preclinical Pharmacokinetic Interaction Studies

Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion of a drug. The following sections discuss preclinical studies that have evaluated these types of interactions for this compound.

Evaluation of Free Drug Concentration Changes

The concentration of free, unbound drug is what is available to exert a pharmacological effect. Interactions with other molecules can alter this concentration. The binding of drugs to plasma proteins, such as human serum albumin (HSA), is a key determinant of the free drug concentration. nih.gov

While specific data on the binding of pheniramine to HSA is limited, studies on related antihistamines provide insight. A study using capillary electrophoresis characterized the interaction of several antihistamines with HSA. It was found that antihistamines exhibit a wide range of binding affinities. For instance, brompheniramine and chlorpheniramine were noted to have significant binding to lipoproteins and/or globulins in addition to HSA. researchgate.net The binding affinity can influence the free drug concentration and, consequently, its pharmacodynamic effect.

Another mechanism that can alter free drug concentration is the formation of inclusion complexes. A study on the complexation of pheniramine and its halogenated derivatives with beta-cyclodextrin (B164692) showed that these complexes have varying stabilities. sigmaaldrich.com The formation of such complexes can effectively sequester the drug, thereby reducing its free concentration in a given medium.

Determination of Stability Constant Values in Aqueous Media

The stability constant (K) is a measure of the strength of the interaction between a ligand and a metal ion to form a complex, or between a host and a guest molecule in an inclusion complex. A higher stability constant indicates a more stable complex.

A study investigating the inclusion complexes of pheniramine, chlorpheniramine, and brompheniramine with beta-cyclodextrin determined the apparent binding constants (a measure of stability) for these interactions. The results indicated that the stability of the complex was influenced by the halogen substituent on the phenyl ring. sigmaaldrich.com

Table 2: Apparent Binding Constants (Ka) for the Complexation of Pheniramines with Beta-Cyclodextrin sigmaaldrich.com

Compound Apparent Binding Constant (Ka) (M-1)
Pheniramine 25
Chlorpheniramine 43

This table is based on experimental data for pheniramine and its halogenated derivatives.

The study found that the stability of the complexes followed the order: brompheniramine > chlorpheniramine > pheniramine. sigmaaldrich.com This suggests that the nature of the chemical structure plays a significant role in the stability of the complexes formed in an aqueous environment.

Additionally, studies on the interaction of the related compound chlorthis compound with metal ions have been conducted. For example, the stability constants for the formation of complexes between chlorthis compound and alkaline earth metals like Mg(II) and Ca(II) have been determined pH-metrically in an aqueous solution. researchgate.net While these data are for a related compound, they illustrate the potential for this compound to form complexes with metal ions, which would be characterized by specific stability constants.

Impact on Drug Availability at Receptors

The pharmacological activity of this compound is intrinsically linked to its ability to bind to specific receptors, thereby influencing cellular signaling pathways. Non-clinical studies have focused on characterizing its binding profile and understanding how its interactions with other substances can modify its availability at these target receptors. The primary mechanism involves competitive antagonism and inverse agonism, particularly at histamine receptors.

Pheniramine functions as a first-generation antihistamine by competitively inhibiting histamine from binding to H1 receptors. patsnap.compatsnap.com This competitive antagonism at H1-receptor sites on effector cells effectively blocks the pharmacological effects of histamine, thereby reducing the intensity of allergic reactions. selleckchem.com It suppresses the histamine-induced wheal (swelling) and flare (vasodilation) response by preventing histamine from binding to its receptors on various cells, including nerves and vascular smooth muscle. selleckchem.com

Beyond simple antagonism, pheniramine also acts as an inverse agonist at both histamine H1 and H4 receptors. drugbank.com This means that even in the absence of histamine, it can reduce the basal activity of these receptors. drugbank.comijbcp.com The inverse agonism at H1 receptors in the central nervous system is a key factor in its sedative properties, while its action on H4 receptors may contribute to its anti-inflammatory effects. drugbank.com

In addition to its primary antihistaminic action, pheniramine possesses anticholinergic properties, indicating it also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com This activity is a common characteristic of first-generation antihistamines and contributes to some of their secondary effects. nih.govmsjonline.org A study on isolated frog rectus muscle demonstrated that this compound exhibits anticholinergic effects, which contributes to its skeletal muscle relaxant properties in that model. ijbcp.com

The availability of pheniramine at its target receptors can be influenced by its binding affinity and by interactions with other drugs. In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). While specific Kᵢ values for pheniramine from comparative profiling studies are not always publicly detailed, data for the closely related alkylamine antihistamine, chlorpheniramine, illustrates the high affinity for the H1 receptor characteristic of this class.

Table 1: Representative Receptor Binding Affinities for H1 Antihistamines

CompoundReceptorAffinity MetricValue
ChlorpheniramineHistamine H1IC₅₀12 nM selleckchem.commedchemexpress.com
MepyramineHistamine H1K𝘥0.8 nM medchemexpress.com
AzatadineHistamine H1IC₅₀6.5 nM selleckchem.com
MizolastineHistamine H1IC₅₀47 nM selleckchem.com

This table presents data for illustrative purposes to demonstrate the high receptor affinity typical of H1 antihistamines. IC₅₀ and K𝘥 are measures of binding affinity; lower values indicate higher affinity.

Furthermore, direct drug-drug interactions can alter the concentration of free pheniramine available to bind to its receptors. A non-clinical in vitro study investigating the interaction between ketotifen (B1218977) fumarate (B1241708) and the related compound chlorthis compound found that a molecular complex was formed between the two drugs. This interaction resulted in a decreased concentration of the free form of each drug. uniwa.gr Such a reduction in free drug concentration could lead to diminished availability at target receptors, potentially altering the expected pharmacological activity. uniwa.gr

Table 2: Findings of an In Vitro Interaction Study between Chlorpheniramine and Ketotifen

Study ParameterObservationImplication
Interaction Formation of a stable complex between chlorpheniramine and ketotifen. uniwa.grReduced concentration of free drug for both compounds. uniwa.gr
Receptor Availability The decreased free drug concentration can lead to lower availability at target receptors. uniwa.grPotential for diminished or altered pharmacological effects for one or both drugs. uniwa.gr

This table summarizes the findings from a non-clinical study on related compounds, illustrating how drug-drug interactions can impact receptor availability.

These non-clinical findings highlight that the impact of this compound is determined not only by its own receptor binding characteristics but also by its potential interactions with other molecules, which can directly affect its availability at the physiological site of action.

Structure Activity Relationship Sar and Molecular Design

Stereochemical Considerations and Enantiomeric Studies

Pheniramine (B192746) contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-pheniramine and (S)-pheniramine. wikipedia.org The commercially available pharmaceutical product is a racemate, a 1:1 mixture of both enantiomers. wikipedia.org Chirality is a critical factor in the pharmacological activity of many drugs, as the three-dimensional arrangement of atoms can significantly influence their interaction with biological targets like receptors and enzymes. researchgate.net

Studies have shown that the antihistaminic activity of pheniramine and related compounds resides primarily in one of the enantiomers. For instance, the S-enantiomers of alkylamine antihistamines generally exhibit a greater affinity for the histamine (B1213489) H1 receptor. gpatindia.com In the case of chlorpheniramine (B86927), a closely related analogue, the S-(+)-enantiomer (dexchlorpheniramine) possesses most of the antihistaminic activity, having a much higher affinity for H1 receptors than its R-(-) counterpart. dergipark.org.tr This stereoselectivity highlights the specific spatial orientation required for optimal binding to the receptor. pioneerpublisher.comaustinpublishinggroup.com The less active enantiomer may be pharmacologically inert or contribute to undesirable side effects. researchgate.netjuniperpublishers.com

The separation and study of individual enantiomers are therefore essential for understanding their distinct pharmacological and pharmacokinetic profiles. juniperpublishers.comresearchgate.net Research has focused on developing methods for the enantioselective analysis of pheniramine and its analogues to better characterize the activity of each stereoisomer. juniperpublishers.com

Comparative Pharmacological Activity of Alkylamine Antihistamines

Pheniramine belongs to the alkylamine class of antihistamines, which also includes chlorpheniramine and brompheniramine (B1210426). drugbank.com These compounds share a common structural backbone but differ in the substituent on the phenyl ring. This variation in chemical structure leads to differences in their pharmacological properties.

Comparative Studies with Chlorpheniramine and Brompheniramine

The addition of a halogen atom to the phenyl ring of pheniramine significantly impacts its potency and lipophilicity. Chlorination of pheniramine at the para position of the phenyl ring to form chlorpheniramine increases its antihistaminic potency by approximately 10-fold without a substantial change in toxicity. pharmacy180.com Brompheniramine, with a bromine atom in the same position, follows a similar trend.

Pharmacokinetic studies have also revealed differences in the metabolism and excretion of these compounds. For example, the percentage of the dose excreted unchanged in the urine is higher for pheniramine compared to chlorpheniramine and brompheniramine. researchgate.net

CompoundPhenyl Ring SubstituentRelative PotencyLipophilicity Trend
Pheniramine -HBaselineLowest
Chlorpheniramine -Cl~10x PheniramineIntermediate
Brompheniramine -BrSimilar to ChlorpheniramineHighest

Design and Evaluation of Novel Analogues

The SAR of pheniramine has served as a foundation for the design of novel antihistaminic agents with improved efficacy and selectivity. researchgate.net By modifying the core structure, researchers aim to enhance the affinity for the H1 receptor while minimizing off-target effects.

Quinazoline (B50416) Derivatives as Antihistaminic Agents

One area of research has focused on the development of quinazoline derivatives as H1-antihistaminic agents. researchgate.netrjptonline.org These compounds represent a different chemical scaffold but can be designed to mimic the key pharmacophoric features of classical antihistamines. For instance, a series of 3-(phenyl)-2-(3-substituted propylthio) quinazolin-4-(3H)-ones were synthesized and evaluated for their antihistaminic activity. researchgate.net In this series, one compound emerged as being more potent than the reference drug, chlorpheniramine maleate (B1232345), in an in vivo model of histamine-induced bronchospasm. researchgate.net

Similarly, other studies have explored different substituted quinazolinone derivatives, with some compounds showing antihistaminic activity comparable to chlorpheniramine but with significantly reduced sedative properties. researchgate.net The development of thieno[2,3-d]pyrimidinones, which are bioisosteres of quinazoline, has also yielded compounds with significant H1-antihistaminic activity, some even more potent than chlorpheniramine. eurekaselect.com

Quinazoline/Thienopyrimidine DerivativeModificationAntihistaminic Activity (Compared to Chlorpheniramine)Sedative Effect
3-(phenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one (Ph5) Quinazolinone core with specific side chainMore potent (73.23% protection vs. 70.09%)Negligible (5.01% vs. 29.58%)
4-(3-chlorophenyl)-1-methyl- researchgate.netfirsthope.co.intriazolo[4,3-a]quinazolin-5(4H)-one (S5) Triazolo-quinazolinone coreComparable (69.65% protection vs. 70.09%)Negligible (5.36% vs. 34.92%)
Thieno[2,3-d]pyrimidinone derivatives (4a, 4b, 5a, 5b) Thienopyrimidinone coreMore potentNot specified

Correlation of Molecular Structure with Receptor Selectivity

The design of novel analogues also aims to improve receptor selectivity. First-generation antihistamines like pheniramine often interact with other receptors, such as muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic side effects. wikipedia.org By modifying the molecular structure, it is possible to increase the affinity for the H1 receptor while reducing the affinity for other receptors.

For example, locking the two aromatic rings of pheniramine into a more rigid conformation, as seen in its analogue cyproheptadine, can significantly improve binding affinity for the H1 receptor. researchgate.net This rigidification reduces the flexibility of the molecule, favoring the active conformation for receptor binding. researchgate.net Such structural modifications can also influence the selectivity for other receptors, like the serotonin (B10506) 5-HT2 receptor, which can provide additional therapeutic benefits. researchgate.net

The ultimate goal is to design molecules that fit precisely into the H1 receptor binding pocket, maximizing the desired antihistaminic effect while minimizing interactions with other receptors that cause unwanted side effects.

Emerging Research Applications and Non Traditional Studies

Investigation of Antiviral Potential (by analogy with related compounds)

While direct studies on the antiviral properties of pheniramine (B192746) maleate (B1232345) are limited, research into structurally similar first-generation antihistamines, such as chlorpheniramine (B86927) maleate, provides a framework for understanding its potential antiviral mechanisms. biorxiv.orgbiorxiv.orgthebiogrid.org The structural similarities, including the pyridine (B92270) ring and the dimethylaminoethyl side chain, suggest that pheniramine maleate could exhibit analogous interactions with viral components. nih.gov

Molecular docking simulations have been instrumental in predicting the binding affinity of compounds to the active sites of viral proteins. For the closely related compound, chlorthis compound, these studies have identified potential interactions with key proteins of the SARS-CoV-2 virus. biorxiv.orgthebiogrid.org

Research has shown that chlorthis compound can interact with essential viral proteins such as the main protease (Mpro), the spike glycoprotein, and the RNA-dependent RNA polymerase (RdRp). biorxiv.org The binding is primarily driven by hydrophobic interactions. biorxiv.org In the case of the RNA polymerase, a hydrogen bond was observed to form between the nitrogen atom of the pyridine moiety and the amino acid residue Asn:79 A. biorxiv.org The ethylamine (B1201723) portion of the molecule inserts itself deep into the active site pocket of the polymerase. biorxiv.org

These findings suggest that, by analogy, this compound could also potentially bind to and inhibit the function of critical viral enzymes, thereby interfering with the viral life cycle.

Table 1: Molecular Docking Interactions of a Related Antihistamine (Chlorthis compound) with SARS-CoV-2 Proteins biorxiv.org

Viral Protein TargetType of InteractionKey Interacting Residues (if specified)
Main Protease (Mpro)HydrophobicNot specified
Spike GlycoproteinHydrophobicNot specified
RNA Polymerase (RdRp)Hydrophobic, Hydrogen BondAsn:79 A

In vitro studies on chlorthis compound have demonstrated its ability to interfere with multiple stages of the viral replication cycle of SARS-CoV-2. biorxiv.orgthebiogrid.org These studies have shown that the compound can inhibit viral adsorption to host cells, disrupt the replication of the viral genome, and exert direct virucidal activity. biorxiv.orgthebiogrid.orgresearchgate.net

One study found that chlorthis compound exhibited potent antiviral activity against a broad spectrum of influenza viruses. mdpi.com Another study focusing on SARS-CoV-2 reported that a nasal spray containing chlorthis compound significantly reduced the viral load, achieving a 99.7% reduction in an in vitro test. nih.gov The inhibitory concentration 50% (IC50) value for chlorthis compound against a SARS-CoV-2 strain was determined to be 3.6 µM. mdpi.com These findings highlight the multi-modal antiviral action of this class of compounds, suggesting that this compound may hold similar potential to disrupt viral replication through various mechanisms. biorxiv.org

Molecular Docking Studies with Viral Proteins

Material Science Applications

Beyond the biomedical field, this compound has been investigated for its utility in industrial applications, specifically as a corrosion inhibitor for metals in acidic environments. jetir.orgosti.gov

Research has demonstrated that this compound can effectively inhibit the corrosion of mild steel in hydrochloric acid (HCl) solutions. jetir.orgosti.govresearchgate.net The inhibitory action is attributed to the adsorption of the this compound molecules onto the metal surface, forming a protective barrier that slows down the corrosion process. jetir.orgosti.gov The presence of heteroatoms like nitrogen and oxygen, as well as aromatic π electrons in its structure, facilitates this adsorption. jetir.org

Studies using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy have confirmed the efficacy of this compound as a corrosion inhibitor. jetir.orgosti.gov The inhibition efficiency increases with higher concentrations of the compound. jetir.org Potentiodynamic polarization studies indicate that pheniramine acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. osti.govresearchgate.net The adsorption of this compound on the mild steel surface has been found to follow the Langmuir adsorption isotherm. osti.govresearchgate.net

Table 2: Corrosion Inhibition Efficiency of this compound on Mild Steel in 0.5 M HCl jetir.org

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
100Data not availableData not available
200Data not availableData not available
300Data not availableData not available
400Data not availableData not available
500Data not availableData not available

Further research has calculated thermodynamic parameters such as the free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) to better understand the mechanism of inhibition. osti.govresearchgate.net

Q & A

Q. How can researchers develop robust analytical methods for quantifying pheniramine maleate in pharmaceutical formulations?

A validated stability-indicating HPLC method is recommended, utilizing a C18 column with a mobile phase of methanol:phosphate buffer (pH 3.5) at a flow rate of 1.0 mL/min. Detection at 280 nm enables simultaneous separation of this compound and co-formulated drugs like naphazoline hydrochloride, achieving theoretical plates >6,000 and resolution >2.0. Method validation should follow ICH guidelines for linearity (R² > 0.999 in 150–1200 µg/mL range), precision (%RSD < 2%), and specificity against degradation products .

Q. What methodologies are suitable for assessing this compound in biological matrices for pharmacokinetic studies?

Liquid chromatography tandem mass spectrometry (LC-MS/MS) is optimal for detecting this compound in serum or urine. Sample preparation involves protein precipitation with acetonitrile, followed by separation using a reversed-phase column and electrospray ionization (ESI) in positive ion mode. Quantify using transitions like m/z 285 → 121 for this compound, with a lower limit of quantification (LLOQ) of 1 ng/mL .

Q. How can stability studies for this compound in ophthalmic solutions be designed?

Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions. Use HPLC to monitor degradation products (e.g., maleic acid hydrolysis byproducts) and validate method robustness using peak purity indices. Accelerated stability testing at 40°C/75% RH over 6 months can predict shelf-life .

Q. What electrochemical techniques are viable for quantifying this compound in low-resource settings?

Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) on glassy carbon electrodes in pH 7.4 phosphate buffer provides a linear response (1–50 µM). Oxidation peaks at ~0.8 V (vs. Ag/AgCl) correlate with pheniramine’s tertiary amine group. Electrochemical methods offer advantages over chromatography, including lower cost and faster analysis .

Q. How is this compound distinguished from structurally similar antihistamines in multi-component formulations?

Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol:ammonia (9:1:0.1) can separate this compound from chlorthis compound. Densitometric quantification at 254 nm achieves a detection limit of 0.5 µg/spot .

Advanced Research Questions

Q. What mechanisms underlie the self-association behavior of this compound in aqueous solutions?

Light-scattering studies suggest non-micellar, step-wise aggregation driven by hydrophobic interactions of the diphenylpyridine moiety. Unlike classical micellization, this compound forms polydisperse aggregates without a critical micelle concentration (CMC). Conductivity measurements and molecular dynamics simulations can further elucidate aggregation thermodynamics .

Q. How does this compound modulate cellular calcium signaling in neuronal or immune cells?

In vitro assays using BC3H-1 myocytes show this compound inhibits histamine-induced Ca²⁺ influx (IC₅₀ = 1.01 mM) via blockade of L-type calcium channels. Fluorometric probes (e.g., Fura-2 AM) and patch-clamp electrophysiology are critical for mechanistic studies .

Q. What experimental models are suitable for evaluating this compound’s neuroprotective effects in ischemia-reperfusion injury?

A rat middle cerebral artery occlusion (MCAO) model with intrathecal this compound administration (1.75 µM) reduces infarct volume by 40% via anti-inflammatory pathways. Assess outcomes using TTC staining, cytokine profiling (IL-6, TNF-α), and histopathology .

Q. How can researchers resolve contradictions in this compound’s role in apoptosis?

In T-cell leukemia lines (e.g., Jurkat), this compound induces caspase-3-dependent apoptosis (IC₅₀ = 420–550 µM) via mitochondrial depolarization. However, conflicting data in non-cancerous cells require comparative studies using flow cytometry (Annexin V/PI) and RNA sequencing to identify cell-type-specific pathways .

Q. What strategies optimize this compound’s compatibility in multi-drug formulations without analytical interference?

Multivariate spectrophotometric calibration (e.g., partial least squares regression) enables simultaneous quantification in mixtures with ibuprofen or propyphenazone. Validate using HPLC as a reference method to address spectral overlap challenges .

Methodological Notes

  • Data Contradictions : Discrepancies in aggregation behavior (micellar vs. non-micellar) require multi-technique validation (e.g., light scattering + NMR) .
  • Ethical Compliance : In vivo studies must adhere to institutional guidelines (e.g., Canadian Council on Animal Care) for ischemia-reperfusion models .
  • Analytical Cross-Validation : Compare electrochemical results with LC-MS/MS to ensure accuracy in complex matrices like urine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.